molecular formula C18H17N3O3 B12460879 N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide

N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide

Cat. No.: B12460879
M. Wt: 323.3 g/mol
InChI Key: DFEUJLWUCFSYFQ-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C18H17N3O3/c1-12(10-14-11-19-17-5-3-2-4-16(14)17)20-18(22)13-6-8-15(9-7-13)21(23)24/h2-9,11-12,19H,10H2,1H3,(H,20,22)

InChI Key

DFEUJLWUCFSYFQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide typically involves the reaction between an indole derivative and a nitrobenzoyl chloride. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction between carboxylic acids and amines . This reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition can be beneficial in treating hyperpigmentation disorders and fungal infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide is unique due to its specific combination of an indole moiety and a nitrobenzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide is a compound that combines an indole moiety with a nitrobenzamide group, which has garnered attention for its potential biological activities. The indole structure is prevalent in various natural products and pharmaceuticals, known for its diverse biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H18N3O3C_{17}H_{18}N_{3}O_{3}. Its structural representation includes an indole ring attached to a propan-2-yl group and a nitrobenzamide functional group.

PropertyValue
Molecular FormulaC17H18N3O3
Molecular Weight314.34 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including:

  • Serotonin Receptors : The indole moiety can interact with serotonin receptors, which are crucial in numerous physiological processes.
  • Enzymatic Interactions : The nitro group may participate in redox reactions or interact with specific enzymes, influencing various metabolic pathways.

Further research is necessary to clarify these interactions and their implications for biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis (programmed cell death) was linked to the release of cytochrome c and activation of caspases, which are essential in the apoptotic pathway.

Antimicrobial Activity

Research has suggested that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Study 1: Anticancer Efficacy

A study published in 2020 evaluated the cytotoxic effects of this compound on breast cancer cells. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 5 µM, demonstrating potent activity compared to standard chemotherapeutic agents .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 10 µg/mL and 15 µg/mL, respectively, indicating significant antimicrobial potential .

Comparative Analysis with Related Compounds

This compound can be compared with other indole derivatives and nitrobenzamide compounds regarding biological activity:

Compound NameAnticancer IC50 (µM)Antimicrobial MIC (µg/mL)
This compound510 (S. aureus), 15 (E. coli)
N-[2-(1H-indol-3-yl)-ethyl]-4-nitrobenzamide720
Indole derivative X625

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